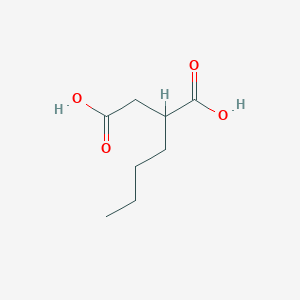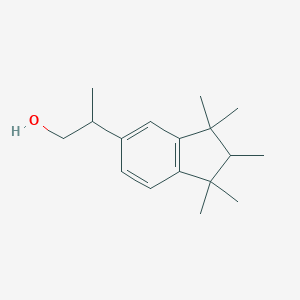
(S)-2-Amino-6-benzamidohexanoic acid
説明
(S)-2-Amino-6-benzamidohexanoic acid is a derivative of 6-aminohexanoic acid, a significant compound due to its hydrophobic, flexible structural elements, important in the synthesis of modified peptides and polyamide synthetic fibers. This compound is part of the ω-amino acids and is noteworthy in chemical syntheses and biological applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Synthesis Analysis
The synthesis of (S)-2-Amino-6-benzamidohexanoic acid derivatives involves multi-step chemical procedures. For instance, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives have been synthesized from similar compounds in good overall yields, highlighting the methodologies applicable for the synthesis of (S)-2-Amino-6-benzamidohexanoic acid derivatives (Adamczyk & Reddy, 2001).
科学的研究の応用
-
Nucleic Acids – Chemistry and Applications
- Application: Nucleic acids, including DNA and RNA, have been used to design future drugs, diagnostics, and new materials. They have evolved from just “genetic” material to a “generic” material for several applications .
- Method: The approach involves chemical modifications to confer desirable properties to natural DNA/RNA, without compromising the key requirement of sequence-specific hybridization .
- Results: The development of rapid and super-efficient methods to sequence DNA has significantly contributed to the brisk pace of genetic engineering, chemical biology, bionanotechnology, and synthetic biology .
-
Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I
- Application: This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion .
- Method: The method involves using T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
- Results: The study demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
-
Advances in Nucleic Acid Research: Exploring the Potential of Nucleic Acids in Biomedicine
- Application: Nucleic acids have emerged as powerful biomaterials, revolutionizing the field of biomedicine .
- Method: Triplex-forming PNA may prevent duplex DNA unwinding or inhibit the binding of a transcription factor to the promoter region of specifically targeted genes .
- Results: This can affect transcription, leading to potential applications in diagnostics, gene regulation, medicine, and as nanomaterials .
-
Selected Applications of Meldrum’s Acid
- Application: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- Method: Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
- Results: This has led to many innovative applications of this synthetically highly relevant molecule .
-
Meldrum’s Acid and Related Compounds in the Synthesis of Natural Products and Analogs
- Application: This critical review focuses on applications of Meldrum’s acid and its derivatives to the synthesis of natural products and analogs .
- Method: The review covers all relevant literature from 1991 to August 2007 .
- Results: The review provides a comprehensive overview of the applications of Meldrum’s acid and its derivatives in the synthesis of natural products and analogs .
-
Microbial Response to Acid Stress: Mechanisms and Applications
- Application: Microorganisms encounter acid stress during multiple bioprocesses. Microbial species have therefore developed a variety of resistance mechanisms .
- Method: The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair .
- Results: The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
-
The Preparation and Applications of Amides Using …
- Application: The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry .
- Method: Greener routes to this motif have long been a vital research goal .
- Results: It is estimated that amide preparation is the most common chemical reaction employed .
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, safety precautions needed when handling it, and its environmental impact.
将来の方向性
This would involve identifying areas where further research is needed, potential applications of the compound, and how it could be modified to improve its properties or activity.
For a specific compound, these analyses would require extensive laboratory research and a thorough review of the scientific literature. If you have a different compound or a more specific question about this one, feel free to ask!
特性
IUPAC Name |
(2S)-2-amino-6-benzamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLJWKGAKBGOB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924013 | |
| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-6-benzamidohexanoic acid | |
CAS RN |
1219-46-1 | |
| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)



